molecular formula C10H18N2O2 B13072734 3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Cat. No.: B13072734
M. Wt: 198.26 g/mol
InChI Key: WRJPSLUIJXQNSJ-UHFFFAOYSA-N
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Description

3-Propyl-1-oxa-3,7-diazaspiro[45]decan-2-one is a spiro compound characterized by a unique bicyclic structure that includes an oxazolidinone ring fused with a diazaspirodecane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spiro compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts like Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amines, and other functionalized derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects .

Biological Activity

3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one, with the CAS number 1779458-27-3, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H18N2O2C_{10}H_{18}N_{2}O_{2} with a molecular weight of 198.26 g/mol. Its structure features a spirocyclic arrangement that is characteristic of several biologically active compounds.

PropertyValue
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
CAS Number1779458-27-3

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, derivatives of diazaspiro compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. This suggests that the compound may possess similar properties, making it a candidate for further investigation in the development of antimicrobial agents.

The proposed mechanisms by which diazaspiro compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many spirocyclic compounds inhibit enzymes that are crucial for cell proliferation and survival.
  • Modulation of Signaling Pathways : These compounds may affect signaling pathways involved in cell growth and apoptosis.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides valuable insights:

  • Study on Related Compounds : A study investigated the biological activity of various diazaspiro derivatives and found significant cytotoxicity against cancer cell lines (e.g., HeLa and MCF7). The structure–activity relationship (SAR) analysis indicated that modifications to the spirocyclic structure could enhance potency.
  • Pharmacological Screening : In a pharmacological screening assay involving multiple compounds, those with similar structures to 3-Propyl-1-oxa demonstrated promising results in inhibiting tumor growth in vitro.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

3-propyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C10H18N2O2/c1-2-6-12-8-10(14-9(12)13)4-3-5-11-7-10/h11H,2-8H2,1H3

InChI Key

WRJPSLUIJXQNSJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2(CCCNC2)OC1=O

Origin of Product

United States

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